molecular formula C36H28N2 B13396825 4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline

Cat. No.: B13396825
M. Wt: 488.6 g/mol
InChI Key: ONQTYIYOQJOPGY-UHFFFAOYSA-N
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Description

Tetraphenylbenzidine is an organic compound with the molecular formula C36H28N2. It is a derivative of benzidine, where four phenyl groups are attached to the benzidine core. This compound is known for its unique electrochemical properties and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylbenzidine can be synthesized through several methods. One common method involves the reaction of benzidine with bromobenzene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, tetraphenylbenzidine is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetraphenylbenzidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetraphenylbenzidine exerts its effects is primarily through its electrochemical properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with enzymes and other proteins, where it can act as an electron donor or acceptor .

Comparison with Similar Compounds

    Triphenylamine: Similar in structure but with three phenyl groups instead of four.

    Tetraphenylmethane: Another similar compound with four phenyl groups attached to a central carbon atom.

Uniqueness: Tetraphenylbenzidine is unique due to its stable radical cation formation and its versatile electrochemical properties. These characteristics make it particularly valuable in the development of advanced materials for electronic and photonic applications .

Properties

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline

InChI

InChI=1S/C36H28N2/c37-30-23-21-27(22-24-30)33-25-26-34(38(31-17-9-3-10-18-31)32-19-11-4-12-20-32)36(29-15-7-2-8-16-29)35(33)28-13-5-1-6-14-28/h1-26H,37H2

InChI Key

ONQTYIYOQJOPGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N

Origin of Product

United States

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